molecular formula C21H20ClN5 B2706339 1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine CAS No. 866345-59-7

1-[3-(4-Chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-3-methylpiperidine

Cat. No. B2706339
CAS RN: 866345-59-7
M. Wt: 377.88
InChI Key: DLCNVGUSMPKBGX-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . These are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality is usually performed .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the use of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using techniques like IR absorption spectra and 1 H-NMR spectrum .

Scientific Research Applications

Medicinal Chemistry

1,2,3-triazoles exhibit important applications in pharmaceutical chemistry. Researchers have explored their potential as bioactive scaffolds. Specifically, this compound could serve as a starting point for designing novel drugs. Its structural features may allow for interactions with biological targets, making it a valuable candidate for drug discovery .

Anticancer Properties

Investigations into the biological properties of 1,2,3-triazoles have revealed potential anticancer activity. Researchers have tested related compounds against various human tumor cell lines, including melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .

Green Chemistry and Mechanochemistry

In recent years, green chemistry has become a focal point in research. Nonconventional methods, such as ultrasound chemistry and mechanochemistry, have been explored for synthesizing 1,2,3-triazoles. These approaches minimize waste, energy consumption, and the use of toxic solvents. The compound could be synthesized using these environmentally friendly techniques .

Biological Properties

Apart from its potential as a drug scaffold, this compound’s biological properties are of interest. Researchers have even investigated its formal cycloreversion under mechanical forces, which could have implications in biological systems .

Fluorescent Imaging and Materials Science

While absent in nature, 1,2,3-triazoles find broad applications beyond medicinal chemistry. They play roles in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, fluorescent imaging, and materials science .

Photoluminescent and Photorefractive Materials

Related compounds, such as 1,3,5-trisubstituted-4,5-dihydro-1,2,3-triazoles, exhibit excellent fluorescence properties. These materials can be used in photoluminescent applications, organic nonlinear optics, and photorefractive devices .

Safety and Hazards

The safety and hazards of similar compounds can vary widely. Some compounds have shown cytotoxic effects .

Future Directions

The future directions for research into similar compounds often involve further optimization for the retrieved hit compounds . The triazoloquinoxaline scaffold is considered a versatile moiety, and an important structural template for the design and synthesis of novel biologically relevant compounds .

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3-methylpiperidin-1-yl)triazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN5/c1-14-5-4-12-26(13-14)20-17-6-2-3-7-18(17)27-21(23-20)19(24-25-27)15-8-10-16(22)11-9-15/h2-3,6-11,14H,4-5,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCNVGUSMPKBGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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